molecular formula C13H10ClN3O3S B3910864 N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide CAS No. 6068-61-7

N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B3910864
CAS No.: 6068-61-7
M. Wt: 323.76 g/mol
InChI Key: YXDYFKSQLPXHLD-OVCLIPMQSA-N
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Description

N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide is a useful research compound. Its molecular formula is C13H10ClN3O3S and its molecular weight is 323.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0131401 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c14-11-4-3-9(6-12(11)17(19)20)8-15-16-13(18)7-10-2-1-5-21-10/h1-6,8H,7H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDYFKSQLPXHLD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417436
Record name AC1NT7GK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-61-7
Record name AC1NT7GK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(2-thienyl)acetohydrazide. The compound has been characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Key Characterization Data:

Property Value
Molecular FormulaC13H10ClN3O3S
Melting PointNot specified
SolubilityNot specified
IR SpectraCharacteristic peaks at 3188 (NH), 1670 (C=O), 1608 (C=N) cm1^{-1}

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses notable antioxidant activity, which may contribute to its therapeutic effects.

Assay Type IC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

Case Study 1: Antimicrobial Efficacy

In a study published in July 2023, researchers investigated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study concluded that this compound exhibited a broad spectrum of activity against multiple pathogens, suggesting its potential as a lead compound for further development in antimicrobial therapy .

Case Study 2: Antioxidant Properties

Another research effort focused on the antioxidant properties of this compound. The findings revealed that it effectively scavenged free radicals, indicating its potential utility in preventing oxidative stress-related diseases . This study highlights the dual role of the compound as both an antimicrobial and an antioxidant agent.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(2-thienyl)acetohydrazide. The product can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

  • IR Spectroscopy : Characteristic peaks observed at:
    • 3188 cm1^{-1} (NH stretch)
    • 1670 cm1^{-1} (C=O stretch)
    • 1608 cm1^{-1} (C=N stretch)
  • NMR Spectroscopy : Chemical shifts corresponding to various protons provide insights into the molecular environment of the compound.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published by Nasr et al. (2018), this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation by Rollas & Küçükgüzel (2007) assessed the anticancer activity of various hydrazone derivatives, including this compound. The compound exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating promising anticancer activity.

Q & A

Q. What are the recommended synthetic methodologies for N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 2-(2-thienyl)acetohydrazide with 4-chloro-3-nitrobenzaldehyde. Key steps include:

  • Solvent selection : Ethanol or propan-2-ol under reflux (60–80°C) for 3–4 hours .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) to promote Schiff base formation .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity .
    Optimization strategies include monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 hydrazide:aldehyde) to improve yields .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • IR spectroscopy : Confirm the C=N stretch (1600–1620 cm⁻¹) and NH bands (3200–3300 cm⁻¹) .
  • NMR : ¹H NMR reveals thiophene protons (δ 6.8–7.5 ppm), hydrazide NH (δ 10–11 ppm), and aromatic protons from the nitrochlorobenzylidene moiety (δ 7.5–8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z ~364 (exact mass depends on isotopic Cl and NO₂) .

Q. How is crystallographic data for this compound obtained and interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for structure solution; hydrogen bonding (e.g., N–H···O interactions) and π-π stacking are analyzed using Olex2 or Mercury .
  • Crystallographic parameters : Space group P 1, unit cell dimensions (a, b, c), and Z = 2 for monoclinic systems .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) enhance understanding of this compound’s reactivity or bioactivity?

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces and predict reactive sites (e.g., nitro group for nucleophilic attack) .
  • Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., α-glucosidase for antidiabetic studies). Key residues (e.g., ASP-214) may form hydrogen bonds with the hydrazide moiety .
  • ADMET prediction : SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate lipophilicity) .

Q. How should researchers address contradictions in biological activity data across similar hydrazide derivatives?

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing NO₂ vs. Cl) on bioactivity .
  • Meta-analysis : Cross-reference datasets from CSD or PubChem to identify outliers or assay-specific artifacts .

Q. What strategies are effective for resolving low crystallinity or polymorphic forms during SC-XRD analysis?

  • Crystallization solvents : Switch from methanol to DMSO/EtOH mixtures to favor single-crystal growth .
  • Temperature gradients : Slow cooling (0.5°C/min) to reduce lattice defects .
  • Polymorph screening : Use Powder XRD to identify dominant phases and compare with simulated patterns (Mercury CSD) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

  • Core modifications : Replace thiophene with furan or phenyl groups to assess electronic effects .
  • Pharmacophore mapping : Identify critical moieties (e.g., nitro group for antibacterial activity) via fragment-based screening .
  • Biological assays : Prioritize targets (e.g., COX-2 for anti-inflammatory activity) based on docking results and literature analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide
Reactant of Route 2
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N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.